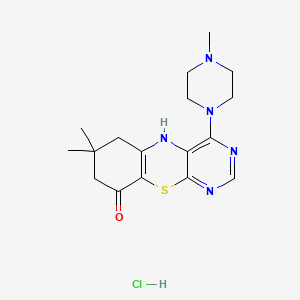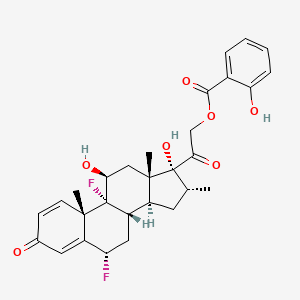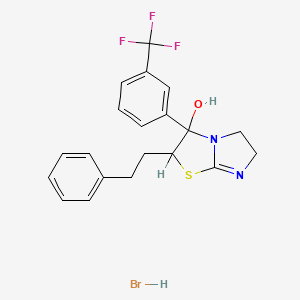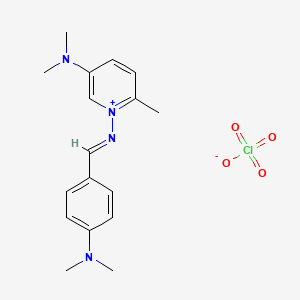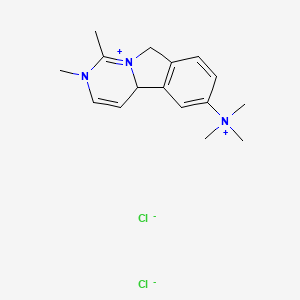
1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(3-((3-(dimethylphenylsilyl)propyl)thio)propyl)-2,4-dioxo-5-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(3-((3-(dimethylphenylsilyl)propyl)thio)propyl)-2,4-dioxo-5-fluoro- is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring, a carboxamide group, and a fluorine atom, among other functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(3-((3-(dimethylphenylsilyl)propyl)thio)propyl)-2,4-dioxo-5-fluoro- typically involves multiple steps. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the carboxamide group. The addition of the dimethylphenylsilyl group and the fluorine atom are critical steps that require specific reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(3-((3-(dimethylphenylsilyl)propyl)thio)propyl)-2,4-dioxo-5-fluoro- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, hydroxide ions.
Electrophiles: Halogens, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid, while reduction may produce an alcohol.
Applications De Recherche Scientifique
1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(3-((3-(dimethylphenylsilyl)propyl)thio)propyl)-2,4-dioxo-5-fluoro- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(3-((3-(dimethylphenylsilyl)propyl)thio)propyl)-2,4-dioxo-5-fluoro- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its fungicidal activity and use as a catalyst in organic synthesis.
3,4-Dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide: Evaluated as a KATP channel activator and for its potential therapeutic effects.
Uniqueness
1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(3-((3-(dimethylphenylsilyl)propyl)thio)propyl)-2,4-dioxo-5-fluoro- is unique due to its specific combination of functional groups and its potential applications across various scientific fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
103579-49-3 |
|---|---|
Formule moléculaire |
C19H26FN3O3SSi |
Poids moléculaire |
423.6 g/mol |
Nom IUPAC |
N-[3-[3-[dimethyl(phenyl)silyl]propylsulfanyl]propyl]-5-fluoro-2,4-dioxopyrimidine-1-carboxamide |
InChI |
InChI=1S/C19H26FN3O3SSi/c1-28(2,15-8-4-3-5-9-15)13-7-12-27-11-6-10-21-18(25)23-14-16(20)17(24)22-19(23)26/h3-5,8-9,14H,6-7,10-13H2,1-2H3,(H,21,25)(H,22,24,26) |
Clé InChI |
UJRSJYJZGIUWGP-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CCCSCCCNC(=O)N1C=C(C(=O)NC1=O)F)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




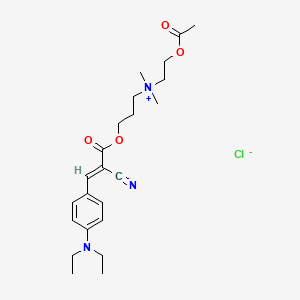
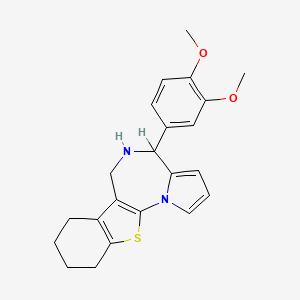
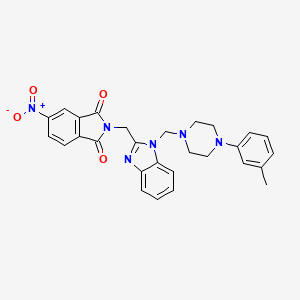
![[4-[4-(Diethylamino)benzhydrylidene]cyclohexa-2,5-dien-1-ylidene]diethylammonium lactate](/img/structure/B12709540.png)

